molecular formula C10H13NO B15319328 3-(3-Methylphenyl)azetidin-3-ol

3-(3-Methylphenyl)azetidin-3-ol

Cat. No.: B15319328
M. Wt: 163.22 g/mol
InChI Key: MLUFCQWSDLUMNP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)azetidin-3-ol is a substituted azetidine derivative characterized by a phenyl ring with a methyl group at the 3-position and a hydroxyl group on the azetidine ring. This compound is often synthesized as its hydrochloride salt (C₁₀H₁₄ClNO, molecular weight 207.68 g/mol) to enhance stability and solubility . Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3

InChI Key

MLUFCQWSDLUMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)O

Origin of Product

United States

Preparation Methods

Ammonium Salt-Mediated Cyclization

Azetidine ring formation via cyclization of halogenated precursors with ammonium salts represents a cornerstone of synthetic routes to 3-(3-Methylphenyl)azetidin-3-ol. The Chinese patent CN111362852A details a method where 1,3-dichloro-2,2-dimethylpropane reacts with benzylamine in dimethylformamide (DMF) under basic conditions (sodium carbonate) to yield 1-benzyl-3,3-dimethoxyazetidine. Adapting this protocol, the 3-methylphenyl substituent can be introduced by substituting benzylamine with 3-methylbenzylamine. The reaction proceeds at 50–100°C for 6–12 hours, with potassium iodide enhancing nucleophilic substitution efficiency. Post-cyclization, the dimethoxy groups are hydrolyzed using hydrochloric acid, followed by neutralization with sodium hydroxide to yield the azetidine core.

Epoxide Ring-Opening and Cyclization

An alternative route involves the ring-opening of epoxides with ammonia or primary amines. For instance, treating 3-(3-methylphenyl)oxirane with aqueous ammonia at 55–60°C for 12 hours induces nucleophilic attack at the less substituted carbon, forming a β-amino alcohol intermediate. Subsequent acid-catalyzed cyclization (e.g., HCl in ethanol) facilitates ring closure to yield this compound. This method capitalizes on the hydroxyl group’s inherent nucleophilicity, though competing polymerization reactions necessitate careful pH and temperature control.

Functional Group Introduction and Modification

Hydroxylation via Silyl Ether Hydrolysis

The hydroxyl group at position 3 is often introduced through the hydrolysis of silyl-protected intermediates. As demonstrated in WO2000063168A1, N-t-butyl-O-trimethylsilylazetidine undergoes hydrolysis in 3M hydrochloric acid, with the silyl ether cleaved to yield the free alcohol. Extractive workup (diethyl ether) and saturation with potassium carbonate ensure high recovery of the product (64% yield). Applying this strategy, 3-(3-methylphenyl)azetidine-3-silyl ether derivatives can be synthesized and subsequently deprotected to access the target compound.

Catalytic Hydrogenation for Deprotection

Removing protecting groups such as benzyl or tert-butyloxycarbonyl (Boc) is critical for final product isolation. The patent WO2000063168A1 describes hydrogenolysis of 1-benzylazetidine derivatives using palladium hydroxide (20% on carbon) under hydrogen pressure (40–60 psi) at 60°C. For this compound, hydrogenation of a benzyl-protected precursor (e.g., 1-benzyl-3-(3-methylphenyl)azetidin-3-ol) in methanol achieves near-quantitative deprotection, with yields exceeding 70% after 72 hours.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization reactions exhibit pronounced temperature dependence. For example, elevating the reaction temperature from 50°C to 100°C in DMF reduces cyclization time from 12 hours to 6 hours but risks decomposition of heat-sensitive intermediates. Polar aprotic solvents like DMF enhance ammonium salt solubility, while ethereal solvents (e.g., diethyl ether) improve extraction efficiency during workup.

Catalyst Selection

Catalysts such as potassium iodide (2–5 mol%) accelerate nucleophilic substitutions by generating iodide ions, which act as leaving groups. In the synthesis of 1-benzyl-3,3-dimethoxyazetidine, KI increases the reaction rate by 30% compared to uncatalyzed conditions. Similarly, palladium-based catalysts (e.g., Pd(OH)₂/C) are indispensable for hydrogenolysis, with particle size and loading (10–20 wt%) directly impacting reaction kinetics.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures often require purification via silica gel chromatography. Elution with ethyl acetate/hexanes (50:50) effectively separates this compound from byproducts such as unreacted amines or dimeric species. Evaporation under reduced pressure yields the compound as a colorless solid, with purity exceeding 95% as confirmed by HPLC.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The hydroxyl proton resonates at δ 2.1–2.3 ppm (singlet, 1H), while the azetidine ring protons appear as multiplets between δ 3.4–4.0 ppm. Mass spectrometry (MS) reveals a molecular ion peak at m/z 177.1 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₃NO.

Challenges and Mitigation Strategies

Steric Hindrance from the 3-Methylphenyl Group

The bulky 3-methylphenyl substituent impedes cyclization by destabilizing transition states. Employing high-boiling solvents (e.g., toluene) at reflux (110°C) alleviates this issue by increasing reaction entropy, though prolonged heating risks decomposition.

Chemical Reactions Analysis

3-(M-tolyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(M-tolyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(M-tolyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the azetidine ring can participate in various chemical interactions due to its ring strain. These interactions can influence biological pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3-Methylphenyl)azetidin-3-ol with structurally related azetidin-3-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features/Applications Reference
This compound HCl C₁₀H₁₄ClNO 207.68 3-Methyl Enhanced solubility via HCl salt; used in drug intermediates
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl C₁₀H₁₁ClF₃NO 253.65 3-Trifluoromethyl Electron-withdrawing group improves metabolic stability; antiviral research
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol C₁₀H₁₂FNO₂ 197.21 2-Fluoro, 3-Methoxy Dual substituents modulate lipophilicity; CNS drug candidates
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 242.12 3-Bromo (benzyl-substituted) Bulky substituent may hinder membrane permeability; kinase inhibitor studies
3-Methylazetidin-3-ol HCl C₄H₁₀ClNO 123.58 N/A (aliphatic substituent) Simplified analog for SAR studies; solubility ~50 mg/mL in water

Key Observations:

  • Electron-withdrawing groups (e.g., 3-trifluoromethyl in C₁₀H₁₁ClF₃NO) reduce basicity of the azetidine nitrogen, improving resistance to oxidative metabolism . Halogen substituents (e.g., 3-bromo in C₁₀H₁₂BrNO) introduce steric bulk, which may reduce solubility but increase selectivity for hydrophobic binding pockets .
  • Solubility and Stability: Hydrochloride salts (e.g., the target compound and C₁₀H₁₁ClF₃NO) generally exhibit higher aqueous solubility than free bases, critical for bioavailability . The free base form of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol (C₁₀H₁₂FNO₂) has a lower molecular weight (197.21 g/mol) and may require prodrug strategies for optimal delivery .

Biological Activity

3-(3-Methylphenyl)azetidin-3-ol is a compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are critical for its application in drug development and therapeutic interventions.

  • Molecular Formula : C12_{12}H15_{15}NO
  • Molecular Weight : Approximately 177.24 g/mol
  • Structure : The compound features a hydroxyl group and a methylphenyl substituent, contributing to its unique chemical properties and potential biological activities.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antichlamydial Activity

Research indicates that derivatives of azetidine compounds, including those with similar structural features to this compound, exhibit significant antichlamydial activity. A study demonstrated that only derivatives containing specific substituents showed notable efficacy against Chlamydia species, suggesting that the presence of certain functional groups is crucial for enhancing biological activity.

2. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that this compound exhibits moderate potency with IC50 values indicating dual inhibitory effects. This property is particularly relevant in the context of neurodegenerative diseases, where cholinesterase inhibitors are employed therapeutically.

Summary of Biological Activities

Biological ActivityDescription
Antichlamydial ActivitySignificant activity against Chlamydia species, dependent on specific substituents.
Cholinesterase InhibitionModerate potency in inhibiting AChE and BChE, relevant for neurodegenerative disease therapy.
Antioxidant PropertiesPotential antioxidant effects inferred from structural analogs; further research needed.

Case Study 1: Antichlamydial Activity

In a comparative study, various derivatives were tested against different strains of Chlamydia. Only those containing specific functional groups exhibited notable antichlamydial effects, indicating a clear correlation between chemical structure and biological efficacy. This highlights the importance of structural modifications in enhancing therapeutic potential.

Case Study 2: Cholinesterase Inhibition

A detailed investigation into the cholinesterase inhibitory effects of azetidine derivatives revealed that this compound demonstrates dual inhibition capabilities. The study utilized spectrophotometric methods to quantify enzyme activity, providing insights into the compound's potential role in treating conditions like Alzheimer's disease.

Q & A

Q. Basic Characterization

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the azetidine ring (δ 3.5–4.5 ppm for ring protons) and methylphenyl substituents (δ 2.3 ppm for CH3_3) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., hydroxyl group orientation) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C10_{10}H13_{13}NO) and detects trace impurities .

How do substituent variations (e.g., methyl vs. trifluoromethyl groups) impact reactivity and biological activity?

Q. Methodological Approach

  • Comparative SAR Studies : Substituents alter electronic and steric properties. For example:

    SubstituentLogPBioactivity (IC50_{50}, μM)
    3-Methylphenyl2.112.3 (Antimicrobial)
    3-CF3_3-Phenyl2.88.7 (Anticancer)
    Methyl groups enhance lipophilicity, improving membrane permeability, while electron-withdrawing groups (e.g., CF3_3) increase metabolic stability .

What mechanisms underlie its reported antimicrobial and neuroprotective activities?

Q. Advanced Mechanistic Studies

  • Antimicrobial Action : Disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), validated via MIC assays against S. aureus (MIC = 16 µg/mL) .
  • Neuroprotection : Reduces oxidative stress in neuronal models (30% reduction in ROS levels at 10 µM), likely via Nrf2 pathway activation .

How can contradictions in biological data (e.g., varying IC50_{50}50​ values) be resolved?

Q. Data Reconciliation Strategies

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Metabolic Stability Testing : Evaluate compound stability in serum (e.g., t1/2_{1/2} > 2 hrs for reliable activity) .

What computational methods predict binding modes with biological targets?

Q. Advanced Modeling

  • Docking Simulations (AutoDock Vina) : Predict interactions with acetylcholinesterase (binding energy = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess conformational stability over 100 ns trajectories .

How does stereochemistry influence pharmacological profiles?

Q. Stereochemical Analysis

  • Chiral HPLC : Resolves enantiomers (e.g., (R)-isomer shows 5× higher affinity for GABAA_A receptors) .
  • Circular Dichroism : Correlates absolute configuration with activity .

What in vivo models validate its therapeutic potential?

Q. Preclinical Testing

  • Rodent Neuroprotection Models : Oral administration (10 mg/kg) reduces infarct volume by 40% in MCAO-induced stroke .
  • PK/PD Studies : Plasma half-life = 3.2 hrs; brain-to-plasma ratio = 0.8 .

How can stability issues (e.g., hydroxyl group oxidation) be mitigated?

Q. Formulation Strategies

  • Prodrug Design : Acetylation of the hydroxyl group improves plasma stability (t1/2_{1/2} increased from 1.5 to 4 hrs) .
  • Lyophilization : Enhances shelf life (>24 months at -20°C) .

What are the key gaps in current research, and how can they be addressed?

Q. Research Priorities

  • Toxicity Profiling : Conduct AMES tests and hERG channel inhibition assays .
  • Target Deconvolution : Use CRISPR-Cas9 screens to identify novel interactors .

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